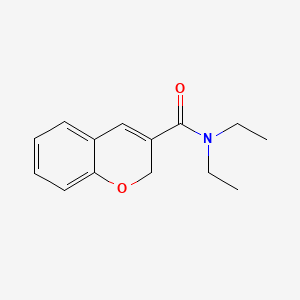

2H-1-Benzopyran-3-carboxamide, N,N-diethyl-

Overview

Description

2H-1-Benzopyran-3-carboxamide, N,N-diethyl- (2H-1-BPC), also known as Diethyl-2H-1-benzopyran-3-carboxamide, is an organic compound from the benzopyran family. It is a white crystalline solid that is soluble in water and ethanol. 2H-1-BPC is a synthetic compound that is used in scientific research for the study of its biochemical and physiological effects.

Scientific Research Applications

2H-1-BPC has a variety of applications in scientific research. It is used as a model compound for studying the effects of benzopyrans on biological systems, in particular for studying the effects of benzopyran derivatives on the nervous system. It has also been used to study the effects of benzopyrans on the immune system and to investigate the mechanisms of action of benzopyran derivatives.

Mechanism of Action

2H-1-BPC has been found to act as an agonist of the G-protein-coupled receptor GPR55. GPR55 is a receptor that is activated by a variety of different compounds, including cannabinoids, and is involved in the regulation of cell proliferation and migration. It is thought that 2H-1-BPC binds to GPR55 and activates the receptor, leading to the downstream effects of the compound.

Biochemical and Physiological Effects

2H-1-BPC has been found to have a variety of biochemical and physiological effects. It has been found to have an anxiolytic effect in mice, as well as a sedative effect. It has also been found to have anti-inflammatory and analgesic effects. In addition, 2H-1-BPC has been found to have anticonvulsant and anti-depressant effects, as well as anti-hyperglycemic effects.

Advantages and Limitations for Lab Experiments

2H-1-BPC has a number of advantages and limitations for use in laboratory experiments. One of the advantages of using 2H-1-BPC is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, it has a wide range of effects, making it useful for studying a variety of biological processes. However, one of the limitations of using 2H-1-BPC is that its effects are not as strong as some other compounds, making it less suitable for studying the effects of strong agonists.

Future Directions

There are a number of potential future directions for research on 2H-1-BPC. One potential direction is to investigate the effects of 2H-1-BPC on other G-protein-coupled receptors, such as the cannabinoid receptor CB1. Additionally, further research could be done on the effects of 2H-1-BPC on the immune system, as well as its potential use as an anti-inflammatory agent. Additionally, further research could be done on the effects of 2H-1-BPC on the central nervous system, as well as its potential use as an anxiolytic and anti-depressant agent. Finally, further research could be done on the effects of 2H-1-BPC on other biological processes, such as cell proliferation and migration.

Synthesis Methods

2H-1-BPC can be synthesized through a multi-step reaction process starting with the condensation of ethyl acetoacetate and 2-amino-5-chlorobenzophenone. This reaction produces the intermediate compound ethyl 2-(2-amino-5-chlorobenzoyl)benzoate. This intermediate is then reacted with diethyl malonate to form the final product, 2H-1-BPC.

properties

IUPAC Name |

N,N-diethyl-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-15(4-2)14(16)12-9-11-7-5-6-8-13(11)17-10-12/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXPAPFWRWTDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=CC=CC=C2OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232719 | |

| Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-3-carboxamide, N,N-diethyl- | |

CAS RN |

83823-14-7 | |

| Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083823147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)

![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)

![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)